

An In-depth Technical Guide to DL-Methionine-d3: Chemical Properties and Structure

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Compound of Interest

Compound Name: DL-METHIONINE-D3

Cat. No.: B3044143

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties and structural information for **DL-Methionine-d3**, a deuterated isotopologue of the essential amino acid DL-Methionine. This stable isotope-labeled compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantitative analysis.

Chemical and Physical Properties

DL-Methionine-d3 is characterized by the substitution of three hydrogen atoms with deuterium on the S-methyl group. This isotopic labeling provides a distinct mass shift, making it readily distinguishable from its unlabeled counterpart by mass spectrometry without significantly altering its chemical behavior.

General Properties

The fundamental identifiers and physical characteristics of **DL-Methionine-d3** are summarized below.

Property	Value	Reference
Product Name	DL-Methionine-d3 (S-methyl-d3)	[1][2][3][4]
Synonyms	(±)-2-Amino-4-(methylthio)butyric Acid, H-DL-Met-OH, Methionine-methyl-d3	[1][2][3][4][5]
Appearance	White to Off-White Solid	[1]
CAS Number	284665-20-9	[1][3][4][5]
Purity	≥98 atom % D	[1][4]

Molecular Properties

The molecular formula and weight are critical for quantitative applications. Note the distinction between the average molecular weight and the more precise monoisotopic mass.

Property	Value	Reference
Molecular Formula	C ₅ H ₈ D ₃ NO ₂ S or CD ₃ SCH ₂ CH ₂ CH(NH ₂)COOH	[1][5][6]
Molecular Weight	152.23 g/mol	[2][3][4][5]
Monoisotopic Mass	152.06988001 Da	[2][7]

Chemical Structure

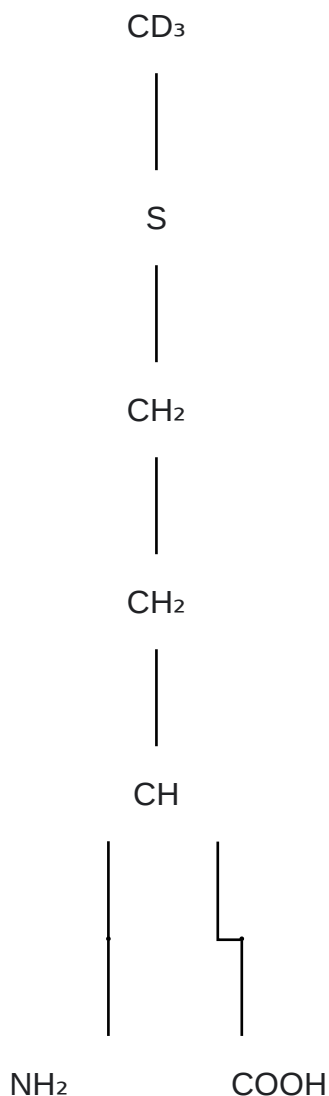
The structural identifiers provide unambiguous representations of the molecule for use in chemical databases and software.

Structural Identifiers

Identifier	Value	Reference
IUPAC Name	2-amino-4-(trideuteriomethylsulfanyl)butanoic acid	[2] [3] [4] [7]
SMILES	<chem>[2H]C([2H])([2H])SCCC(N)C(=O)O</chem>	[3] [4]
InChI	InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i1D3	[2] [3] [4]
InChIKey	FFEARJCKVFRZRR-FIBGUPNXSA-N	[2]

Molecular Structure Visualization

The following diagram illustrates the two-dimensional structure of **DL-Methionine-d3**, highlighting the deuterated methyl group.



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Caption: 2D structure of **DL-Methionine-d3**.

Experimental Protocols

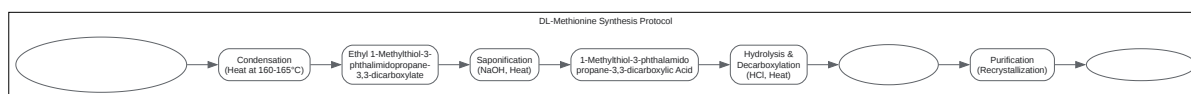
While specific experimental protocols for **DL-Methionine-d3** are not extensively published, standard methodologies for its unlabeled analogue, DL-Methionine, can be readily adapted. The primary application of the deuterated form is as a tracer or internal standard.

Synthesis of DL-Methionine

A general, high-yield synthesis for unlabeled DL-Methionine has been established, which can serve as a basis for producing the deuterated version by substituting the methylating agent with a deuterated equivalent (e.g., deuterated methyl iodide). The classical procedure involves:

- Condensation: Reaction of ethyl sodium phthalimidomalonate with β -chloroethyl methyl sulfide.[8]
- Saponification: The resulting ester is heated with sodium hydroxide.[8]
- Decarboxylation and Hydrolysis: The intermediate is heated with hydrochloric acid to remove the phthaloyl and one of the carboxyl groups, yielding DL-Methionine.[8]
- Purification: The final product is purified by recrystallization.[8]

The logical workflow for this synthesis is outlined below.



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Caption: General workflow for the synthesis of DL-Methionine.

Quality Control and Analysis

Standard pharmacopeial methods for DL-Methionine can be used to assess the chemical purity of **DL-Methionine-d3**. Isotopic purity is typically determined by mass spectrometry.

- Thin-Layer Chromatography (TLC) for Related Substances:
 - Stationary Phase: Silica gel.[9]
 - Mobile Phase: A mixture of 2-butanol, glacial acetic acid, and water.[9]

- Detection: Spray with a ninhydrin solution and heat. Any impurity spot should not be more intense than a defined standard.[9]
- Assay (Titration):
 - Dissolve the sample in anhydrous formic acid and glacial acetic acid.[9]
 - Titrate with 0.1 M perchloric acid, determining the endpoint potentiometrically.[9]
- Limit Tests: Standard limit tests for chlorides, sulfates, and heavy metals can be performed as per established protocols.[9]

Application in In Vivo Studies

DL-Methionine-d3 is suitable for use in metabolic tracing studies. Experimental designs from studies using unlabeled methionine provide a template for its application.

- Oral Administration Protocol (Rodent Model):
 - Fast animals overnight.[10]
 - Administer **DL-Methionine-d3** orally via intragastric cannula at the desired dose (e.g., 700 mg/kg).[10]
 - Collect biological samples (e.g., blood, tissue) at specified time points post-administration.[10]
 - Analyze samples using LC-MS/MS to quantify the labeled methionine and its metabolites.
- Dietary Supplementation Protocol (Avian or Aquaculture Models):
 - Formulate a basal diet deficient in methionine.[11][12]
 - Supplement the basal diet with a precise amount of **DL-Methionine-d3** (e.g., 0.3% of the diet).[11]
 - Feed the experimental diet to the subjects for a defined period.[11]

- At the end of the study, collect tissues of interest (e.g., intestine, muscle) to measure the incorporation of the labeled amino acid into proteins and other metabolic pathways.[11]

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